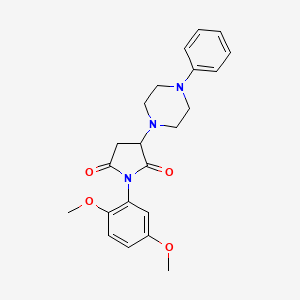![molecular formula C21H17NO3S3 B14962402 1,3-benzodioxol-5-yl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B14962402.png)
1,3-benzodioxol-5-yl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is characterized by the presence of a benzodioxole moiety, a dithioloquinoline core, and a thione functional group. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under specific reaction conditions.
Construction of the Dithioloquinoline Core: The dithioloquinoline core is formed through a series of cyclization reactions involving sulfur-containing reagents and quinoline derivatives.
Introduction of the Thione Group: The thione group is introduced by reacting the intermediate compound with sulfurizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and quinoline moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced quinoline derivatives.
Substitution Products: Various substituted benzodioxole and quinoline derivatives.
科学研究应用
5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves interactions with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: A simpler compound with a benzodioxole ring, used in the synthesis of various bioactive molecules.
Quinoline Derivatives: Compounds with a quinoline core, known for their diverse biological activities and applications in medicinal chemistry.
Thione-Containing Compounds: Molecules with thione groups, often studied for their unique chemical reactivity and potential therapeutic applications.
Uniqueness
5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings
属性
分子式 |
C21H17NO3S3 |
|---|---|
分子量 |
427.6 g/mol |
IUPAC 名称 |
1,3-benzodioxol-5-yl-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C21H17NO3S3/c1-11-5-4-6-13-16-18(27-28-20(16)26)21(2,3)22(17(11)13)19(23)12-7-8-14-15(9-12)25-10-24-14/h4-9H,10H2,1-3H3 |
InChI 键 |
NHZSEODREJNQDT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC5=C(C=C4)OCO5)(C)C)SSC3=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14962319.png)

![5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one](/img/structure/B14962332.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B14962333.png)

![2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14962340.png)
![6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14962350.png)
![2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B14962352.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B14962366.png)


![6-(3-phenoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B14962387.png)
![Ethyl 4-amino-6-(4-methoxyphenyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate](/img/structure/B14962391.png)
![1-[9-(3-Chlorophenyl)-1,7-dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide](/img/structure/B14962394.png)
